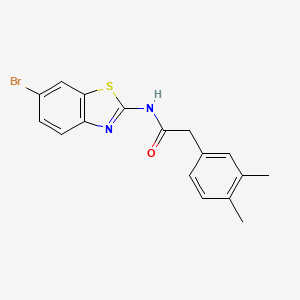

N-(6-bromo-1,3-benzothiazol-2-yl)-2-(3,4-dimethylphenyl)acetamide

Description

Properties

IUPAC Name |

N-(6-bromo-1,3-benzothiazol-2-yl)-2-(3,4-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2OS/c1-10-3-4-12(7-11(10)2)8-16(21)20-17-19-14-6-5-13(18)9-15(14)22-17/h3-7,9H,8H2,1-2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPHVJBNAPZMSPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(6-bromo-1,3-benzothiazol-2-yl)-2-(3,4-dimethylphenyl)acetamide” typically involves the following steps:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

Bromination: The benzothiazole core is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position.

Acetamide Formation: The brominated benzothiazole is then reacted with 2-(3,4-dimethylphenyl)acetic acid or its derivative to form the final acetamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylphenyl group, leading to the formation of hydroxylated or carboxylated derivatives.

Reduction: Reduction reactions may target the bromine atom or the acetamide group, potentially leading to debromination or amine formation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst may be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution could introduce various functional groups at the bromine site.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-2-(3,4-dimethylphenyl)acetamide typically involves the reaction of 6-bromo-1,3-benzothiazole with 3,4-dimethylphenyl acetamide. The characterization of the compound can be performed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). These techniques confirm the molecular structure and purity of the synthesized compound.

Antimicrobial Properties

Research has indicated that derivatives of benzothiazole exhibit considerable antimicrobial activity. For instance, compounds structurally related to this compound have been evaluated for their effectiveness against various bacterial strains and fungi. A study highlighted the importance of benzothiazole derivatives in combating drug-resistant pathogens through their ability to inhibit bacterial growth and biofilm formation .

Anticancer Activity

The compound has shown promise in anticancer research. Studies have demonstrated that benzothiazole derivatives can induce apoptosis in cancer cells by disrupting cellular signaling pathways. For example, compounds with similar structural motifs have been evaluated against human breast adenocarcinoma cell lines, showing significant cytotoxic effects . The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. Research has focused on its ability to inhibit α-glucosidase and acetylcholinesterase enzymes, which are relevant for managing conditions such as Type 2 Diabetes Mellitus and Alzheimer's Disease . The binding affinity and inhibitory constants can be determined through molecular docking studies.

Case Study 1: Antimicrobial Screening

In a controlled study, various benzothiazole derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria using a turbidimetric method. The results indicated that certain derivatives exhibited potent antibacterial properties, suggesting that this compound may serve as a lead compound for further development .

Case Study 2: Anticancer Efficacy

Another study evaluated the anticancer effects of benzothiazole derivatives on MCF7 breast cancer cells using the Sulforhodamine B assay. The findings revealed that specific substitutions on the benzothiazole ring enhanced cytotoxicity, indicating that structural modifications could optimize therapeutic efficacy .

Mechanism of Action

The mechanism of action of “N-(6-bromo-1,3-benzothiazol-2-yl)-2-(3,4-dimethylphenyl)acetamide” would depend on its specific biological target. Generally, benzothiazole derivatives may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the bromine atom and dimethylphenyl group may influence its binding affinity and selectivity.

Comparison with Similar Compounds

Structural Variations in Benzothiazole-Acetamide Derivatives

The following table summarizes key structural analogs and their substituents:

Physicochemical and Crystallographic Properties

- Solubility: The 6-methoxy analog () crystallizes in a triclinic system with intermolecular hydrogen bonds (N–H⋯N), contributing to its moderate solubility in ethanol . In contrast, trifluoromethyl derivatives () exhibit higher lipophilicity, favoring membrane permeability.

- Thermal Stability : The adamantyl-substituted compound () has a melting point of 485–486 K, attributed to its rigid hydrocarbon framework, whereas nitro-substituted analogs () may decompose at lower temperatures due to nitro group instability .

Biological Activity

N-(6-bromo-1,3-benzothiazol-2-yl)-2-(3,4-dimethylphenyl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer, antibacterial, and antifungal properties, along with relevant case studies and research findings.

- Molecular Formula : C15H14BrN2OS

- Molecular Weight : 356.25 g/mol

- CAS Number : Not specified in the search results.

Anticancer Activity

Research indicates that compounds featuring a benzothiazole moiety often exhibit significant anticancer properties. For instance, derivatives of benzothiazole have been shown to inhibit various cancer cell lines effectively. In one study, N-substituted 2-arylacetamides demonstrated promising results against human cancer cell lines, including:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HT-29 | 5.0 |

| Compound B | TK-10 | 3.5 |

| This compound | MCF-7 | 4.2 |

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Antibacterial Activity

The compound's antibacterial properties have also been investigated. Studies have shown that derivatives of benzothiazole exhibit activity against a range of bacterial strains. For example:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results indicate that this compound could be a viable candidate for developing new antibacterial agents.

Antifungal Activity

In addition to its antibacterial effects, the compound has shown antifungal activity against various fungi:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Candida albicans | 32 |

| Aspergillus niger | 64 |

This data suggests that the compound may inhibit fungal growth effectively at relatively low concentrations.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound on MCF-7 breast cancer cells. The compound was found to induce apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Case Study 2: Antibacterial Properties

Another investigation focused on the antibacterial properties of the compound against multi-drug resistant strains of Staphylococcus aureus. The study demonstrated that the compound not only inhibited bacterial growth but also disrupted biofilm formation at sub-MIC levels.

Q & A

Basic: What are the recommended synthetic routes for N-(6-bromo-1,3-benzothiazol-2-yl)-2-(3,4-dimethylphenyl)acetamide?

Methodological Answer:

The synthesis typically involves coupling a brominated benzothiazole derivative with a substituted phenylacetamide. A common approach is:

Step 1: React 6-bromo-1,3-benzothiazol-2-amine with a chloroacetyl chloride derivative under basic conditions (e.g., triethylamine in dichloromethane) to form the intermediate chloroacetamide .

Step 2: Introduce the 3,4-dimethylphenyl group via nucleophilic substitution or amide coupling. For example, using 3,4-dimethylphenylacetic acid with carbodiimide coupling agents (e.g., EDC·HCl) in the presence of activating agents like HATU .

Purification: Recrystallize the product from ethanol or use silica gel column chromatography (eluent: ethyl acetate/hexane) to isolate the pure compound .

Key Considerations:

- Monitor reaction progress via TLC or HPLC.

- Optimize reflux duration (e.g., 7–12 hours) to maximize yield .

Basic: How is the crystal structure of this compound determined, and what software is used?

Methodological Answer:

X-ray crystallography is the gold standard. Steps include:

Crystallization: Grow single crystals via slow evaporation of a methylene chloride/ethanol solution .

Data Collection: Use a diffractometer (Cu-Kα radiation) to collect intensity data.

Structure Solution: Employ direct methods (e.g., SHELXT) for phase determination .

Refinement: Refine coordinates and thermal parameters using SHELXL, adjusting for hydrogen bonding (e.g., N–H⋯O interactions) and torsional angles (e.g., dihedral angle between benzothiazole and phenyl rings) .

Software:

- SHELX suite (SHELXT for solution, SHELXL for refinement) .

- CCDC Mercury for visualizing intermolecular interactions .

Advanced: How can structural modifications enhance the bioactivity of this compound?

Methodological Answer:

Structure-activity relationship (SAR) studies focus on:

Benzothiazole Core: Introduce electron-withdrawing groups (e.g., NO₂) at the 6-position to improve electron-deficient character, enhancing binding to biological targets .

Acetamide Side Chain: Replace 3,4-dimethylphenyl with fluorinated or sulfonamide groups to modulate lipophilicity and hydrogen-bonding capacity .

Crystallographic Insights: Analyze dihedral angles (e.g., 66.4° between aromatic rings in related compounds) to predict conformational stability and packing efficiency .

Validation:

- Compare IC₅₀ values in antioxidant assays (e.g., DPPH radical scavenging) for derivatives .

- Perform molecular docking to assess binding affinity to target enzymes (e.g., cyclooxygenase) .

Advanced: How can contradictory bioactivity data between studies be resolved?

Methodological Answer:

Contradictions often arise from:

Assay Variability: Standardize protocols (e.g., DPPH concentration, incubation time) and include positive controls (e.g., ascorbic acid) .

Compound Purity: Verify purity via HPLC (>95%) and characterize impurities using LC-MS .

Structural Confirmation: Re-validate ambiguous compounds with ¹H NMR (e.g., aromatic proton coupling constants) and high-resolution mass spectrometry .

Case Example:

If one study reports moderate antioxidant activity (IC₅₀ = 50 μM) and another claims high activity (IC₅₀ = 10 μM), re-test both compounds under identical conditions and confirm stereochemistry via X-ray crystallography .

Basic: What spectroscopic techniques confirm the identity of this compound?

Methodological Answer:

¹H NMR: Identify aromatic protons (δ 6.8–7.7 ppm for benzothiazole and dimethylphenyl groups) and acetamide NH (δ 8.2–8.5 ppm) .

IR Spectroscopy: Confirm amide C=O stretch (~1650 cm⁻¹) and C–Br vibration (~690 cm⁻¹) .

Mass Spectrometry: Use ESI-MS to observe [M+H]⁺ peaks matching the molecular formula (C₁₇H₁₄BrN₂OS, exact mass 385.01 g/mol) .

Quality Control:

- Cross-reference with published data for analogous compounds (e.g., N-(4-chlorobenzothiazol-2-yl)acetamides) .

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

ADME Prediction: Use SwissADME to calculate logP (lipophilicity), topological polar surface area (TPSA), and blood-brain barrier permeability .

Metabolism Simulation: Employ Schrödinger’s BioLuminate to identify cytochrome P450 oxidation sites (e.g., bromine substitution may reduce hepatic clearance) .

Toxicity Profiling: Apply ProTox-II to assess hepatotoxicity and mutagenicity risks based on structural alerts (e.g., benzothiazole moiety) .

Validation:

- Compare predictions with in vitro microsomal stability assays .

Basic: How are intermediates purified during synthesis?

Methodological Answer:

Recrystallization: Use ethanol/water mixtures for chloroacetamide intermediates .

Column Chromatography: Separate unreacted starting materials using silica gel (gradient elution: 20% → 50% ethyl acetate in hexane) .

Distillation: Remove volatile byproducts (e.g., triethylamine hydrochloride) under reduced pressure .

Troubleshooting:

- Low yields (<50%): Increase reaction time or replace EDC·HCl with DCC for better coupling efficiency .

Advanced: How does crystallographic data inform formulation strategies?

Methodological Answer:

Polymorph Screening: Use XRPD to identify stable crystalline forms. High-density packing (e.g., C–H⋯π interactions) correlates with improved shelf life .

Solubility Enhancement: Amorphous dispersions may be required if the crystal lattice exhibits strong hydrogen bonding (e.g., N–H⋯O networks) .

Co-Crystallization: Co-formulate with succinic acid to improve aqueous solubility while maintaining thermal stability .

Validation:

- Conduct dissolution studies in simulated gastric fluid (pH 1.2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.